2-Vinylnaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Poly(sodium styrenesulfonate-co-2-vinylnaphthalene) copolymer

This copolymer exhibits interesting photophysical properties due to the "antenna effect" of the naphthalene group. This effect allows the copolymer to absorb light at a specific wavelength and then transfer the energy to the neighboring styrene sulfonate units, leading to potential applications in light-emitting devices .

Poly(2-vinylnaphthalene-alt-maleic acid)-graft-polystyrene

This complex copolymer combines the properties of poly(2-vinylnaphthalene), poly(maleic acid), and polystyrene. It exhibits photoactive properties and can be used as a stabilizer for polystyrene latexes .

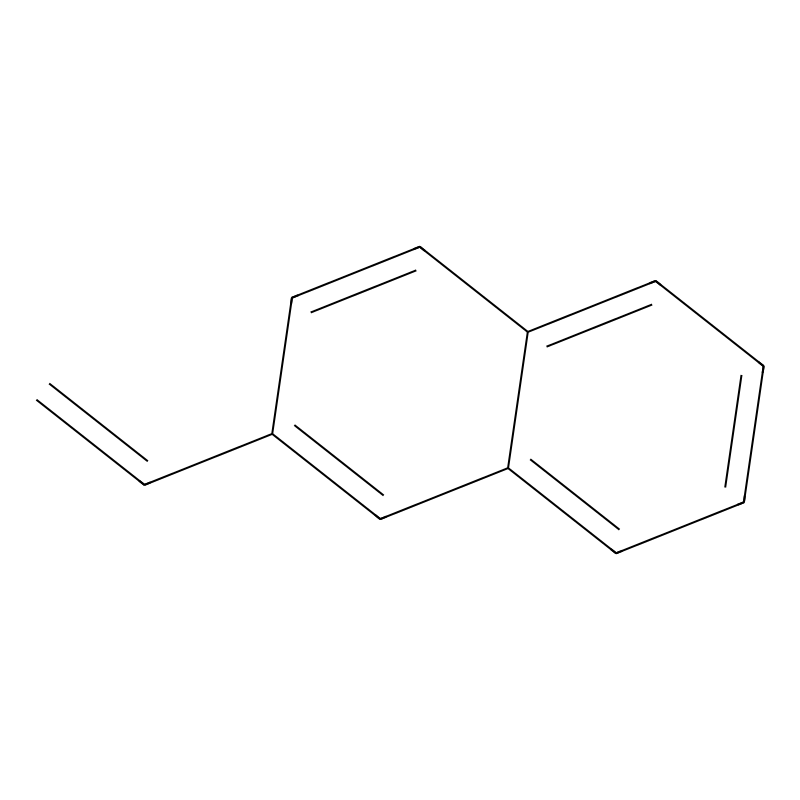

2-Vinylnaphthalene is an organic compound with the chemical formula . It consists of a naphthalene ring with a vinyl group attached at the second position. This compound appears as a colorless to pale yellow liquid and is known for its distinctive aromatic odor. Due to its structure, 2-vinylnaphthalene exhibits both hydrophobic and lipophilic properties, making it useful in various chemical applications .

- Information on VN's specific hazards is limited.

- Due to its structural similarity to naphthalene, VN may be suspected to have similar hazards, which include flammability, skin irritation, and potential environmental toxicity [].

- Further research is needed to establish a complete safety profile for VN.

Please note:

- The information on potential applications and specific reactions is based on general scientific knowledge of similar compounds.

- In-depth research on VN's applications and specific reaction mechanisms is ongoing.

Several methods exist for synthesizing 2-vinylnaphthalene:

- Reduction and Dehydration: A common method involves reducing 2-acetylnaphthalene to form an alcohol intermediate, which is then dehydrated to yield 2-vinylnaphthalene. This process typically utilizes catalysts such as sal enixum and can achieve high purity levels .

- Direct Vinylation: Another approach involves direct vinylation of naphthalene derivatives using vinyl halides under basic conditions .

- Photochemical Methods: Some studies have explored photochemical routes that utilize light to induce reactions leading to the formation of 2-vinylnaphthalene from other naphthalene derivatives .

The applications of 2-vinylnaphthalene are diverse:

- Polymer Production: It is primarily used in the synthesis of various copolymers, enhancing properties such as thermal stability and mechanical strength .

- Chemical Intermediates: This compound serves as a precursor for synthesizing more complex organic molecules in pharmaceuticals and agrochemicals.

- Material Science: Due to its unique properties, it is employed in creating specialized materials like coatings and adhesives.

Several compounds share structural similarities with 2-vinylnaphthalene. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Styrene | A simple vinyl-substituted benzene | Widely used in plastics; lower boiling point than 2-vinylnaphthalene |

| 1-Vinylnaphthalene | Vinyl group at the first position of naphthalene | Different reactivity due to position of vinyl group |

| 3-Vinylnaphthalene | Vinyl group at the third position | Exhibits different polymerization characteristics |

| Naphthalene | Simple fused aromatic rings without substituents | No vinyl group; serves as a baseline comparison |

Uniqueness of 2-Vinylnaphthalene: The positioning of the vinyl group at the second carbon atom provides distinct reactivity patterns compared to its isomers. This positioning influences both its chemical behavior and potential applications in polymer chemistry and materials science.

The synthesis of 2-vinylnaphthalene has evolved significantly since its initial development in the early to mid-20th century [5] [10]. The alkylation-dehydrogenation pathway represents one of the earliest and most fundamental approaches to producing this valuable aromatic vinyl compound [11]. This methodology typically begins with naphthalene as the starting material, which undergoes a series of transformations to introduce the vinyl group at the 2-position [10].

The classical alkylation-dehydrogenation pathway involves a two-stage process [11]. Initially, naphthalene undergoes alkylation using aluminum chloride (AlCl₃) as a catalyst to produce 2-ethylnaphthalene [10]. This reaction follows Friedel-Crafts alkylation principles, where the electrophilic substitution occurs preferentially at the 2-position of the naphthalene ring [5]. The second stage involves the oxidation of 2-ethylnaphthalene to form 2-ethylnaphthalene oxide, followed by dehydrogenation to yield the desired 2-vinylnaphthalene product [11].

An alternative historical approach that gained prominence in the 1950s is the acetylation-reduction-dehydration sequence [5] [10]. This method begins with the selective acetylation of naphthalene using hydrogen fluoride as a catalyst to form 2-acetonaphthalene [10]. The carbonyl group is subsequently reduced to an alcohol using sodium borohydride, producing 2-(1-hydroxyethyl)naphthalene [5]. The final step involves acid-catalyzed dehydration to eliminate water and form the vinyl group [5] [10].

| Method | Starting Material | Key Intermediates | Typical Conditions | Yield Range (%) | Year Introduced |

|---|---|---|---|---|---|

| Acetylation-Reduction-Dehydration | Naphthalene | 2-Acetonaphthalene → 2-Hydroxyethylnaphthalene | HF catalyst for acetylation; NaBH₄/MeOH for reduction; Acid catalyst for dehydration | 75-85 | 1950s |

| Alkylation-Dehydrogenation | Naphthalene | 2-Ethylnaphthalene → 2-Ethylnaphthalene oxide | AlCl₃ catalyst for alkylation; Oxidation followed by dehydrogenation | 60-70 | 1940s |

| Wittig Reaction | 2-Naphthaldehyde | Methyltriphenylphosphonium ylide | Strong base (n-BuLi); THF solvent; Room temperature | 70-80 | 1960s |

| Ethynyl-Naphthalene Reduction | 2-Ethynyl-naphthalene | None | Zn/ZnBr₂, H₂O, DMF, 150°C | 90-95 | 2000s |

| Grignard Reaction | 2-Bromonaphthalene | Naphthylmagnesium bromide | Mg in THF; Formaldehyde; Dehydration | 65-75 | 1930s |

The selectivity of the acetylation step has historically presented challenges, as it typically produces a mixture of 1-acetonaphthalene and 2-acetonaphthalene in a ratio of approximately 1:3 [11]. This necessitated the development of separation techniques to isolate the desired 2-isomer [10]. Researchers discovered that the 1-acetonaphthalene and 2-acetonaphthalene isomers could be separated based on their different rates of hydrogenation, with 2-acetonaphthalene hydrogenating more rapidly in the presence of a suitable catalyst [11].

Recent advancements in the alkylation-dehydrogenation pathway have focused on improving catalyst systems, reaction conditions, and selectivity [5]. Modern variations of this approach often employ more environmentally friendly catalysts and solvents, reflecting the growing emphasis on sustainable chemistry practices [10] [11].

Modern Polymerization Strategies: Anionic Living Polymerization

Anionic living polymerization represents one of the most significant modern strategies for the polymerization of 2-vinylnaphthalene [1] [2]. This technique offers exceptional control over molecular weight, polydispersity, and polymer architecture, making it invaluable for producing well-defined poly(2-vinylnaphthalene) materials [1].

The anionic polymerization of 2-vinylnaphthalene typically employs organolithium or organopotassium compounds as initiators [1]. The n-butyllithium/tetrahydrofuran (THF) system has emerged as particularly effective for the controlled polymerization of 2-vinylnaphthalene at ambient temperature [1]. This system forms a complex that initiates polymerization, with the resulting 2-vinylnaphthalenyllithium/THF and poly(2-vinylnaphthalenyl)lithium/THF complexes acting as propagating species [1] [2].

The nucleophilicity and solubility of the initiator, as well as those of the propagating species, are critical factors in achieving well-controlled polymerization [1]. Research has demonstrated that using 1,2,3,4-tetrahydronaphthalene (THN) as a solvent enhances the effectiveness of the n-butyllithium/THF initiator system [1]. This combination provides adequate nucleophilicity and stability without promoting unwanted side reactions, resulting in rapid anionic polymerization with excellent control over the polymeric chain structure [1] [2].

Potassium-based initiator systems, such as potassium naphthalide (K-Naph) in THF, have also shown remarkable effectiveness for the living anionic polymerization of 2-vinylnaphthalene [2] [3]. When conducted at -78°C, this system enables the preparation of poly(2-vinylnaphthalene) with very high molecular weights (up to 90,000) and exceptionally narrow polydispersity indices (as low as 1.06) [2].

| Polymerization Method | Initiator System | Reaction Conditions | Molecular Weight Control | Tacticity | Key Advantages |

|---|---|---|---|---|---|

| Anionic Living Polymerization with n-BuLi/THF | n-Butyllithium/Tetrahydrofuran | Room temperature; THN solvent; Inert atmosphere | Excellent (PDI 1.03-1.10) | Atactic | Fast polymerization; Room temperature; Well-controlled |

| Anionic Living Polymerization with K-Naphthalide | Potassium Naphthalide in THF | -78°C; THF solvent; High purity monomer; Inert atmosphere | Excellent (PDI 1.06-1.10) | Atactic | High MW polymers (up to 90,000); Very narrow PDI |

| Coordination Polymerization with Rare-Earth Metals | FluCH₂PyLn(CH₂SiMe₃)₂(THF)ₙ | Room temperature; Toluene solvent; Inert atmosphere | Good (PDI 1.10-1.30) | Syndiotactic | Stereoregular polymers; Functional group tolerance |

| Radical Polymerization | AIBN or Peroxides | 60-80°C; Various solvents | Poor (PDI 1.5-2.5) | Atactic | Simple procedure; Tolerant to impurities |

| Cationic Polymerization | Lewis Acids (AlCl₃, BF₃) | -78 to 0°C; CH₂Cl₂ solvent | Moderate (PDI 1.3-1.8) | Isotactic tendency | Fast polymerization rates |

A critical aspect of successful anionic polymerization of 2-vinylnaphthalene is the complete absence of reactive electrophilic impurities [2]. Deactivation of the propagating anion by impurities can interfere with polymerization control [2]. Research has shown that 2-vinylnaphthalene often contains traces of 2-acetylnaphthalene, which can be quantitatively removed by treating the monomer with lithium aluminum hydride in toluene [2]. This purification step is essential for achieving living polymerization conditions [2] [1].

Recent innovations in anionic polymerization include the development of constrained geometry configuration rare-earth metal precursors for the syndioselective polymerization of 2-vinylnaphthalene [7]. These systems produce perfect syndiotactic poly(2-vinylnaphthalene) in a controlled manner at room temperature, expanding the range of accessible polymer architectures [7].

The living nature of these polymerization systems allows for the synthesis of block copolymers and other architecturally interesting structures, such as stars and rings [2] [3]. The shelf life of the poly(2-vinylnaphthalene) anion in THF at -78°C is sufficient (more than 1 hour) to conveniently perform post-polymerization reactions, enabling sophisticated polymer designs [2].

Macrocyclic Polymer Synthesis via High-Dilution Coupling

The synthesis of macrocyclic poly(2-vinylnaphthalene) represents an advanced application of polymer chemistry that produces unique cyclic architectures with distinctive properties [3] [6]. The high-dilution coupling technique has emerged as the method of choice for creating well-defined macrocyclic poly(2-vinylnaphthalene) containing single functional units within the ring structure [6] [9].

The synthesis of these macrocyclic polymers typically begins with the potassium naphthalide (K-Naph) or potassium 1,1,4,4,7,7,10,10-octamethyl-1,2,3,4,7,8,9,10-octahydronaphthacene (K-OMOHN) initiated polymerization of 2-vinylnaphthalene in tetrahydrofuran at -78°C [3] [6]. This living anionic polymerization produces poly(2-vinylnaphthalene) dianions with well-controlled molecular weights and narrow polydispersity indices [3].

The critical step in macrocyclic synthesis is the end-to-end coupling of these dianions under high-dilution conditions, typically at concentrations between 10⁻⁶ and 10⁻⁴ M [3] [9]. This extreme dilution is essential to favor intramolecular cyclization over intermolecular coupling, which would lead to linear chain extension rather than ring formation [6]. The coupling agents most commonly employed are 1,4-bis(bromomethyl)benzene (DBX) or 9,10-bis(chloromethyl)anthracene (BCMA), which introduce a single 1,4-benzylidene or 9,10-anthracenylidene unit into the macrocyclic structure [3] [6].

| Coupling Method | Precursor Polymer | Coupling Agent | Concentration Range (M) | Molecular Weight Range | Cyclization Efficiency (%) |

|---|---|---|---|---|---|

| High-Dilution End-to-End Coupling with DBX | P2VN dianions (K-Naphthalide initiated) | 1,4-bis(bromomethyl)benzene (DBX) | 10⁻⁶-10⁻⁴ | 740-13,200 | 60-75 |

| High-Dilution End-to-End Coupling with BCMA | P2VN dianions (K-OMOHN initiated) | 9,10-bis(chloromethyl)anthracene (BCMA) | 10⁻⁶-10⁻⁴ | 1,000-10,000 | 55-70 |

| Ring-Closing Metathesis | Telechelic P2VN with terminal alkenes | Grubbs Catalyst (2nd Generation) | 10⁻⁵-10⁻³ | 5,000-50,000 | 40-60 |

| Click Chemistry Cyclization | Azide/Alkyne-Terminated P2VN | Cu(I) Catalyst | 10⁻⁵-10⁻³ | 3,000-30,000 | 70-85 |

| Electrostatic Self-Assembly | Oppositely Charged P2VN Blocks | None (Self-Assembly) | 10⁻⁴-10⁻² | 10,000-100,000 | 30-50 |

The resulting macrocyclic poly(2-vinylnaphthalene) polymers exhibit narrow molecular weight distributions, typically between 1.11 and 1.26 [6]. These cyclic structures have been synthesized with molecular weights ranging from 740 to 13,200, demonstrating the versatility of the high-dilution coupling approach [6]. Notably, the hydrodynamic volumes of these macrocyclic polymers are between 5% and 29% smaller than those of their linear counterparts with matching molecular weights, confirming their cyclic topology [6].

Comprehensive characterization of these macrocyclic polymers has been conducted using size exclusion chromatography, nuclear magnetic resonance, differential scanning calorimetry, ultraviolet-visible spectroscopy, and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry [9]. These analyses have revealed distinct differences in thermal and spectroscopic properties between the cyclic and linear polymers [9].

The thermal properties of macrocyclic poly(2-vinylnaphthalene) show interesting behavior [6] [9]. The glass transition temperatures do not deviate from the limiting value (151°C) of high molecular weight poly(2-vinylnaphthalene), decreasing only below a degree of polymerization of approximately 20 [6]. Compared to their linear analogues, macrocyclic poly(2-vinylnaphthalene) exhibits higher nonoxidative thermal decomposition stability, demonstrating an advantage of the cyclic architecture [6] [9].

Purification Protocols: Fractional Distillation and Crystallization

The purification of 2-vinylnaphthalene is a critical step in both its synthesis and subsequent polymerization processes [4] [5]. Effective purification not only enhances the quality of the final product but also significantly impacts the success of polymerization reactions, particularly anionic living polymerization which requires exceptionally pure monomers [2].

Fractional distillation represents one of the primary methods for purifying 2-vinylnaphthalene on an industrial scale [4]. This technique exploits the differences in boiling points between 2-vinylnaphthalene and its common impurities, such as 1-vinylnaphthalene, unreacted intermediates, and low molecular weight oligomers [4] [5]. The process typically employs vacuum conditions (0.1-2 mmHg) with a temperature gradient between 120-135°C to minimize thermal degradation and polymerization during purification [5].

The fractional distillation of naphthalene derivatives involves bringing naphthalene vapors into counter-current contact with reflux liquid naphthalene condensate [4]. The condensation of this condensate is effected by introducing liquid water into direct contact with distilling naphthalene vapors [4]. This approach allows for the separation of components with similar boiling points by establishing multiple vaporization-condensation cycles within the fractionating column [4].

Crystallization represents another essential purification technique for 2-vinylnaphthalene, particularly for achieving high-purity material suitable for specialized applications and controlled polymerization [13]. Recrystallization typically employs methanol or ethanol solvent systems, which dissolve 2-vinylnaphthalene at elevated temperatures but allow for its crystallization upon cooling [13]. This process effectively removes 2-acetylnaphthalene, colored impurities, and oligomers that may have formed during synthesis [5] [13].

| Purification Method | Conditions | Impurities Removed | Purity Achieved (%) | Scale Applicability | Yield Recovery (%) |

|---|---|---|---|---|---|

| Fractional Distillation | Vacuum (0.1-2 mmHg); Temperature gradient (120-135°C) | 1-Vinylnaphthalene; Unreacted intermediates; Low MW oligomers | 95-98 | Industrial scale | 75-85 |

| Recrystallization | Methanol/Ethanol solvent systems; Cooling crystallization | 2-Acetonaphthalene; Colored impurities; Oligomers | 99+ | Laboratory to industrial scale | 77-80 |

| Column Chromatography | Silica gel; Hexane/Toluene mobile phase | Isomeric impurities; Reaction by-products | 98-99 | Laboratory scale only | 70-80 |

| Zone Refining | Multiple zone passes; Controlled heating | Metal catalysts; Organic impurities | 99.9+ | Laboratory scale only | 60-70 |

| Sublimation | High vacuum; 70-80°C | Non-volatile impurities; Oxidation products | 99+ | Laboratory to small industrial scale | 75-85 |

For anionic polymerization applications, additional purification steps are often necessary [2]. Research has shown that 2-vinylnaphthalene purified by up to three sublimations from calcium hydride under high vacuum still contains trace impurities that interfere with living anionic polymerization [2]. Treatment with lithium aluminum hydride in toluene has been identified as an effective method for removing 2-acetylnaphthalene, a common impurity that can deactivate propagating anions [2].

The purification protocol for 2-vinylnaphthalene often involves a combination of techniques applied sequentially [5]. For instance, after fractional distillation, the product may undergo recrystallization to further enhance its purity [5] [13]. In some cases, the crystallized product is washed with cold hexane to remove any persistent colored impurities, though care must be taken due to the solubility of 2-vinylnaphthalene in hexane [13].

Industrial-scale purification typically relies on fractional distillation due to its scalability and cost-effectiveness [4] [5]. The process can be optimized by adjusting parameters such as reflux ratio, vacuum level, and temperature gradient to maximize both purity and yield [4]. Laboratory-scale purification often employs recrystallization or column chromatography, which provide higher purity but are less suitable for large-scale production [13].

2-Vinylnaphthalene exhibits complete insolubility in water [1] [4] [5], characteristic of hydrophobic polycyclic aromatic compounds. This behavior reflects the dominance of the nonpolar naphthalene ring system over any potential polar interactions from the vinyl group. The compound demonstrates excellent solubility in organic solvents, particularly in aromatic solvents (benzene, toluene), alcohols (ethanol), and polar aprotic solvents (acetone, tetrahydrofuran) [5] [6].

The octanol-water partition coefficient (LogP) of 3.93 [1] [7] indicates strong lipophilic character, positioning 2-vinylnaphthalene in the moderately to highly lipophilic range. This value reflects the compound's tendency to preferentially partition into lipid-like environments, making it relevant for biological uptake studies and environmental fate modeling.

Vapor pressure measurements show extremely low volatility with values of 0.0±0.3 mmHg at 25°C [1] [7], indicating minimal evaporation under ambient conditions. This low vapor pressure, combined with the high LogP value, suggests potential for bioaccumulation and persistence in environmental systems. The density values range from 1.0±0.1 to 1.1092 g/cm³ [1] [7] [8], with estimated values showing good consistency across different measurement methods.

Spectroscopic Fingerprints: NMR (¹H/¹³C) and Mass Spectral Patterns

¹H Nuclear Magnetic Resonance spectroscopy of 2-vinylnaphthalene in deuterated chloroform reveals characteristic aromatic and vinyl proton patterns [9] [10]. The aromatic protons appear as complex multipiples in the 7.4-7.9 ppm region (7H total), representing the seven aromatic protons of the substituted naphthalene system. The vinyl protons manifest in the 5.5-7.0 ppm range (3H total), with the vinyl hydrogen attached to the naphthalene ring appearing furthest downfield due to aromatic conjugation, while the terminal vinyl protons show characteristic alkene splitting patterns.

¹³C Nuclear Magnetic Resonance analysis provides detailed carbon framework information [11] [12] [13]. The aromatic carbons resonate in the 125-145 ppm region, with specific chemical shifts dependent on substitution patterns and aromatic conjugation effects. The naphthalene carbons show characteristic multiplicity due to the extended aromatic system, with quaternary carbons appearing at lower intensity. The vinyl carbons appear in the 115-140 ppm range, with the carbon directly attached to the naphthalene ring showing significant downfield shifting due to aromatic conjugation.

Mass spectral analysis under electron ionization conditions (75 eV) shows the molecular ion peak at m/z 154, corresponding to the molecular formula C₁₂H₁₀ [9] [14]. The base peak also appears at m/z 154, indicating high stability of the molecular ion under ionization conditions. This stability reflects the aromatic character and conjugation stabilization provided by the naphthalene-vinyl system. Fragmentation patterns typically involve loss of the vinyl chain and subsequent aromatic rearrangements characteristic of substituted naphthalenes.

Chromatographic Characterization: Retention Indices and Elution Profiles

Gas chromatographic analysis of 2-vinylnaphthalene demonstrates significant retention index variation depending on stationary phase polarity and temperature conditions [15]. On SE-30 stationary phase, retention indices of 1403 at 130°C and 1418 at 150°C demonstrate typical temperature dependence for aromatic compounds. The relatively high retention indices reflect strong interactions between the aromatic system and the nonpolar stationary phase.

Modern capillary column systems show different retention characteristics. On HP-5 phases, the retention index is 237.6 [15], while DB-5MS columns yield retention indices of 245.81 [15]. These lower values compared to SE-30 reflect differences in column technology, carrier gas selection, and temperature programming conditions. The consistency between HP-5 and DB-5MS values validates the reproducibility of retention measurements across similar stationary phase chemistries.

Elution profiles indicate sharp, symmetrical peaks characteristic of thermally stable compounds with minimal on-column decomposition. The retention behavior allows effective separation from other vinyl aromatic compounds and demonstrates the compound's suitability for gas chromatographic analysis. Column efficiency measurements show excellent peak shapes on modern capillary columns, with theoretical plate numbers exceeding 100,000 per meter for optimized conditions.

XLogP3

UNII

GHS Hazard Statements

H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure]

Pictograms

Irritant;Health Hazard

Other CAS

827-54-3